molecular formula C13H25NO3S B7933744 [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester

[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B7933744
M. Wt: 275.41 g/mol
InChI Key: FFVKHKFVRRURRP-UHFFFAOYSA-N
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Description

[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester is a synthetic organic compound It features a cyclohexyl ring substituted with a hydroxy-ethylsulfanyl group and a carbamic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: Starting with cyclohexanol, the hydroxy group can be converted to a leaving group (e.g., tosylate) and then substituted with an ethylsulfanyl group.

    Introduction of the Carbamic Acid Ester: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy-ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbamic acid ester group can be reduced to the corresponding amine.

    Substitution: The hydroxy group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Incorporation into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Drug Development: Exploration as a scaffold for developing new pharmaceuticals.

Medicine

    Therapeutics: Investigation into its potential therapeutic effects.

    Diagnostics: Use in diagnostic assays.

Industry

    Coatings: Use in the formulation of advanced coatings.

    Adhesives: Incorporation into adhesive formulations for improved performance.

Mechanism of Action

The mechanism of action of [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

Uniqueness

The tert-butyl ester group in [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester may confer unique steric and electronic properties, potentially affecting its reactivity and interactions compared to its methyl and ethyl ester analogs.

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethylsulfanyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3S/c1-13(2,3)17-12(16)14-10-4-6-11(7-5-10)18-9-8-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVKHKFVRRURRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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